Product packaging for 1-(3-Hydroxyquinolin-7-yl)ethanone(Cat. No.:CAS No. 1958100-86-1)

1-(3-Hydroxyquinolin-7-yl)ethanone

Cat. No.: B2576867
CAS No.: 1958100-86-1
M. Wt: 187.198
InChI Key: HVKLZBPUICSSEM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The story of quinoline began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govresearchgate.net However, it was the structural elucidation by Dewar in the late 19th century that truly unlocked the potential of this heterocyclic system. chemicalbook.com The subsequent development of seminal synthetic methods, such as the Skraup synthesis (1880), the Doebner-von Miller reaction (1881), and the Friedländer synthesis (1882), provided chemists with the tools to construct a diverse range of quinoline derivatives. nih.gov Initially valued for its role in the synthesis of dyes, the discovery of the potent antimalarial activity of quinine, a naturally occurring quinoline alkaloid, marked a paradigm shift. youtube.com This discovery catalyzed the exploration of quinoline derivatives as therapeutic agents, leading to the development of a plethora of drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties. chemicalbook.comnih.gov

Structural Significance of Hydroxy- and Acetyl-Substituted Quinoline Scaffolds

The introduction of hydroxyl (-OH) and acetyl (-COCH3) groups onto the quinoline core profoundly influences its electronic properties, reactivity, and biological activity.

The hydroxyl group , particularly when positioned at C-8, imparts potent metal-chelating properties to the quinoline scaffold. nih.govnih.gov This ability to bind metal ions is central to the biological activity of many hydroxyquinolines, including their roles as anticancer and neuroprotective agents. nih.govbeilstein-journals.org The hydroxyl group also serves as a versatile synthetic handle, allowing for further functionalization through reactions like etherification and esterification. nih.gov

The acetyl group , an electron-withdrawing substituent, can modulate the reactivity of the quinoline ring. It is a key pharmacophore in some biologically active molecules and a crucial intermediate in the synthesis of more complex derivatives. mdpi.com For instance, 3-acetyl-4-hydroxy-2-quinolinone is a highly versatile scaffold with a wide range of applications. mdpi.com Thiosemicarbazones derived from acetylquinolines have demonstrated significant antibacterial activity. chemicalbook.com

The combination of both hydroxy and acetyl groups on the same quinoline framework, as in 1-(3-Hydroxyquinolin-7-yl)ethanone, is expected to result in a molecule with a unique blend of properties, including potential metal-binding capabilities and sites for further chemical modification.

Establishing the Research Landscape for this compound and Related Compounds

A comprehensive survey of the scientific literature reveals that this compound is a largely unexplored compound. While commercial suppliers list it in their catalogues, mdpi.com there is a notable absence of dedicated research articles detailing its synthesis, characterization, or applications. The PubChem database contains entries for related structures such as 1-(3-Chloroquinolin-7-yl)ethanone and 1-(7-Nitroquinolin-3-yl)ethanone, but not for the title compound itself. chemicalbook.comchemicalbook.com

This scarcity of specific data suggests that this compound may be a novel compound or a synthetic intermediate that has not yet been the subject of focused investigation. The research landscape is therefore best understood by examining the broader context of hydroxy- and acetyl-substituted quinolines. Research in this area is vibrant, with ongoing efforts to develop new synthetic methodologies and explore their potential in medicinal chemistry and materials science.

Emerging Trends and Prospective Research Avenues for this compound

Given the lack of specific research, the future of this compound lies in foundational studies to first synthesize and characterize the molecule, followed by an exploration of its potential applications.

Potential Synthetic Strategies: The synthesis of this compound could likely be achieved through established methods of quinoline chemistry. A plausible approach would be the Friedel-Crafts acylation of 3-hydroxyquinoline (B51751). This reaction, a cornerstone of aromatic chemistry, involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. ucalgary.ca The regioselectivity of this reaction on the 3-hydroxyquinoline substrate would be a key aspect to investigate.

Prospective Research Applications: The structural features of this compound suggest several promising avenues for future research:

Medicinal Chemistry: The presence of both a hydroxyl group and a quinoline nitrogen atom suggests potential metal-chelating properties, which could be explored for anticancer or antimicrobial applications. The acetyl group could be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Materials Science: Hydroxyquinoline derivatives are well-known for their use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. nih.govmdpi.com The specific substitution pattern of this compound could lead to novel photophysical properties, making it a candidate for investigation in these areas.

Chemical Biology: The compound could be used as a chemical probe to study biological systems where quinoline derivatives are known to be active.

Data Tables

Table 1: General Properties of the Quinoline Core

PropertyValue
Molecular FormulaC₉H₇N
Molar Mass129.16 g/mol
AppearanceColorless to yellow liquid
OdorStrong, characteristic
Melting Point-15 °C
Boiling Point237 °C
pKa (of the conjugate acid)4.9

Table 2: Predicted Properties of this compound

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₁H₉NO₂
Molar Mass187.19 g/mol
Physical StateLikely a solid at room temperature
Potential ApplicationsMedicinal chemistry intermediate, chemosensor, OLED material
Key Structural FeaturesHydroxyl group, Acetyl group, Quinoline core

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B2576867 1-(3-Hydroxyquinolin-7-yl)ethanone CAS No. 1958100-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-hydroxyquinolin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)8-2-3-9-4-10(14)6-12-11(9)5-8/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKLZBPUICSSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=C(C=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3 Hydroxyquinolin 7 Yl Ethanone and Chemically Analogous Structures

Strategic Approaches to Quinoline (B57606) Ring System Construction Relevant to 1-(3-Hydroxyquinolin-7-yl)ethanone

The assembly of the fundamental quinoline scaffold is the initial and most critical phase in the synthesis of this compound. Classical and modern synthetic methods can be adapted to create the requisite substitution pattern.

Adaptations of Classical Annulation Reactions (e.g., Skraup, Friedländer) for Hydroxyquinoline Synthesis

Classical annulation reactions, such as the Skraup and Friedländer syntheses, have long been workhorses in quinoline chemistry and can be tailored for the preparation of hydroxyquinolines.

The Skraup synthesis , in its archetypal form, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce quinoline. wikipedia.orgwikipedia.org For the synthesis of a 7-substituted quinoline, a para-substituted aniline is required. To achieve the 3-hydroxy substitution, a modification of the Skraup reaction using a substituted acrolein or a vinyl ketone in place of glycerol could be employed. sigmaaldrich.cn The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and finally oxidation to the quinoline. byjus.comresearchgate.net The harsh, often violent, reaction conditions, which can be mitigated by the use of ferrous sulfate, and the use of strong acids like sulfuric acid are notable aspects of this method. wikipedia.org

The Friedländer synthesis offers a more versatile and often milder route to quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.orgthieme-connect.de This reaction can be catalyzed by acids or bases. organic-chemistry.orgthieme-connect.de For the synthesis of this compound, a potential Friedländer approach would involve the reaction of a 2-amino-4-acetylbenzaldehyde or a related ketone with a reagent that can provide the 3-hydroxy-substituted portion of the heterocyclic ring, such as an α-hydroxyketone or its equivalent. Various catalysts, including ionic liquids and metal-organic frameworks, have been developed to improve the efficiency and environmental sustainability of the Friedländer reaction. wikipedia.org A modified Friedländer condensation has been specifically reported for the synthesis of 3-hydroxyquinoline-2-carboxylates, highlighting its applicability to the formation of 3-hydroxyquinolines. chemicalbook.com

Classical Annulation Reaction General Reactants Key Features Catalysts/Reagents
Skraup SynthesisAniline, Glycerol, Oxidizing AgentHigh temperature, strong acid conditions. wikipedia.orgSulfuric acid, Nitrobenzene (oxidant). wikipedia.org
Friedländer Synthesis2-Aminobenzaldehyde/ketone, α-Methylene ketoneMilder conditions, greater versatility. organic-chemistry.orgthieme-connect.deAcids (e.g., TFA, TsOH), Bases, Lewis acids. organic-chemistry.org

Palladium-Catalyzed Reactions in Quinoline Scaffold Assembly

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions as a powerful tool for the construction of complex heterocyclic systems under mild conditions. nih.gov These methods offer significant advantages in terms of functional group tolerance and reaction efficiency. Palladium-catalyzed cross-coupling reactions can be employed to assemble the quinoline ring from pre-functionalized precursors. For instance, a palladium-catalyzed cascade reaction of 1,7-enynes with hydroxylamines has been developed for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds. mdpi.com Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a direct route to quinoline derivatives. nih.gov The synthesis of 2-alkoxyquinolines from 1,3-butadiynamides via a palladium-driven cascade has also been reported. rsc.org These palladium-catalyzed methods provide alternative and often more flexible strategies for accessing highly substituted quinoline cores that could be further elaborated to yield the target molecule.

Palladium-Catalyzed Approach Reactant Types Key Advantages Typical Catalyst System
Cascade Cyclization1,7-enynes, HydroxylaminesRapid construction of complex scaffolds. mdpi.comPd catalyst, oxidant.
Oxidative CyclizationAryl allyl alcohols, AnilinesDirect formation of quinoline ring. nih.govPd(OAc)₂, oxidant.
Cascade from Butadiynamides1,3-Butadiynamides, Alcoholsde novo assembly of the quinoline core. rsc.orgPd(PPh₃)₄, base.

Regioselective Introduction of Acetyl and Hydroxyl Functionalities

Once the quinoline scaffold is in place, the next critical step is the regioselective introduction of the acetyl and hydroxyl groups at the C7 and C3 positions, respectively.

Direct Acetylation of Quinoline Derivatives

The direct acylation of a pre-formed quinoline ring is a common strategy for introducing an acetyl group. Friedel-Crafts acylation is a classic method, though its application to quinolines can be complicated by the basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst. To achieve C7-acetylation on a 3-hydroxyquinoline (B51751), the directing effects of the existing hydroxyl group would need to be considered. Palladium-catalyzed acylation methods have emerged as a powerful alternative. For example, the palladium-catalyzed coupling of acetyltrimethylsilane (B79254) with aryl bromides provides a route to aryl methyl ketones and is tolerant of heterocyclic substrates like quinoline. nih.gov

Selective Hydroxylation Protocols for Quinoline Moieties

The introduction of a hydroxyl group at the C3 position of a quinoline ring can be challenging. Direct hydroxylation methods are often not regioselective. A more common strategy involves the construction of the quinoline ring with the hydroxyl group already in place or in a protected form. For example, a modified Friedländer condensation can be used to synthesize 3-hydroxyquinoline derivatives directly. chemicalbook.com Alternatively, a synthetic route starting from a precursor that already contains the hydroxyl group, such as 7-hydroxyquinoline (B1418103), could be envisioned, although subsequent functionalization at the C3 position would be required. chemicalbook.com

Fries Rearrangement and its Application in Hydroxyacetylquinoline Synthesis

The Fries rearrangement is a powerful and highly relevant reaction for the synthesis of hydroxyaryl ketones, and thus presents a key strategy for obtaining the 1-(hydroxyquinolinyl)ethanone structure. wikipedia.orgsigmaaldrich.cnorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid such as aluminum chloride. wikipedia.org The reaction is selective for the ortho and para positions, with the regioselectivity being influenced by reaction conditions like temperature and solvent. wikipedia.orgbyjus.com

A plausible synthetic route to this compound could involve the Fries rearrangement of a 3-acetoxyquinoline derivative. The success of this approach would depend on the regioselective migration of the acetyl group to the C7 position. The directing effects of the quinoline nitrogen and any other substituents on the ring would play a crucial role in determining the outcome of the rearrangement. Studies on the Fries rearrangement of 3-acetoxythiophenes have shown that the reaction proceeds to give 3-hydroxy-2-alkanoylthiophenes in good yields, demonstrating the feasibility of this type of rearrangement on a heterocyclic ring.

Functionalization Method Target Functionality Key Features Typical Reagents/Catalysts
Direct AcetylationAcetyl GroupCan be complicated by N-coordination. nih.govAcetyl chloride/AlCl₃ (Friedel-Crafts), Acetyltrimethylsilane/Pd catalyst. nih.gov
Selective HydroxylationHydroxyl GroupOften incorporated during ring synthesis. chemicalbook.comFriedländer condensation with appropriate precursors. chemicalbook.com
Fries RearrangementHydroxy & Acetyl GroupsRearrangement of a phenolic ester. wikipedia.orgsigmaaldrich.cnorganic-chemistry.orgLewis acids (e.g., AlCl₃). wikipedia.org

Modern and Environmentally Conscious Synthetic Protocols

The drive towards sustainable chemical manufacturing has led to the development of innovative synthetic methods that are both efficient and environmentally benign. These modern approaches are highly relevant to the synthesis of complex molecules like this compound.

Multi-component Reaction (MCR) Strategies for Quinoline Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. rsc.org These reactions are characterized by high atom economy and the ability to generate diverse molecular scaffolds. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully used to create a wide range of quinoline derivatives. rsc.org

While a specific MCR for the direct synthesis of this compound is not prominently reported, a hypothetical approach could involve the condensation of a suitably substituted aniline, an aldehyde, and an alkyne. For instance, a reaction between 3-aminophenol, a β-ketoaldehyde, and a protected acetylene (B1199291) derivative could potentially lead to the desired quinoline core after cyclization and aromatization. The versatility of MCRs allows for the incorporation of various functional groups, making it a promising strategy for generating libraries of substituted quinolines for further investigation. rsc.orgmdpi.com

Table 1: Examples of Multi-component Reactions for Quinoline Synthesis
Reaction NameReactantsKey FeaturesPotential Applicability
Povarov ReactionAniline, Aldehyde, Alkene/AlkyneForms tetrahydroquinoline or quinoline derivatives. rsc.orgCould be adapted with functionalized starting materials to introduce hydroxyl and acetyl groups.
Friedländer Annulation2-aminoaryl aldehyde/ketone, Compound with a reactive methylene (B1212753) groupA classic and versatile method for quinoline synthesis. tandfonline.comCould directly form the quinoline ring with appropriate precursors.
Doebner-von Miller ReactionAniline, α,β-unsaturated carbonyl compoundAn acid-catalyzed condensation reaction. tandfonline.comApplicable for synthesizing substituted quinolines.

Niobium Pentachloride-Promoted Syntheses

Niobium pentachloride (NbCl₅) is a versatile and strong Lewis acid that has been increasingly utilized as a catalyst in organic synthesis. vicanchem.comwikipedia.org It is known to promote a variety of reactions, including the formation of heterocyclic compounds, due to its ability to activate substrates. vicanchem.comresearchgate.net NbCl₅ has been employed in reactions such as the Pechmann condensation for coumarin (B35378) synthesis and in nucleophilic additions to N-acyliminium ions. researchgate.net

Although a direct application of NbCl₅ for the synthesis of this compound has not been detailed, its catalytic properties suggest potential utility. For example, NbCl₅ could catalyze the cyclization step in a classical quinoline synthesis, such as the Friedländer or Combes reaction, potentially under milder conditions or with improved yields. vicanchem.com Given that new applications for this catalyst are continually being explored, its role in the synthesis of functionalized quinolines warrants further investigation. vicanchem.com

Exploration of Green Chemistry Principles in Quinoline Derivative Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinoline derivatives. tandfonline.comnih.govresearchgate.net This involves the use of environmentally benign solvents like water or ethanol (B145695), the development of catalyst-free reactions, and the application of energy-efficient methods such as microwave and ultrasound irradiation. nih.govresearchgate.net

Several classic quinoline syntheses, including the Skraup, Doebner-von Miller, and Friedländer reactions, have been adapted to incorporate green chemistry principles. tandfonline.comnih.gov For instance, the use of solid acid catalysts or ionic liquids can replace traditional corrosive acid catalysts, and solvent-free reaction conditions under microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net Nanocatalysts are also emerging as a recyclable and efficient alternative for quinoline synthesis. acs.org These green methodologies offer a more sustainable pathway to quinoline-based compounds, minimizing environmental impact and improving economic viability. nih.govresearchgate.netacs.org

Table 2: Green Chemistry Approaches in Quinoline Synthesis
Green ApproachExampleAdvantages
Microwave-assisted synthesisRapid synthesis of quinoline derivatives under solvent-free conditions. tandfonline.comReduced reaction times, increased yields, lower energy consumption. researchgate.net
Use of green solventsReactions conducted in water or ethanol. researchgate.netReduced toxicity and environmental impact. researchgate.net
Catalyst-free reactionsOne-pot synthesis without the need for a catalyst. researchgate.netSimplified purification, reduced waste. researchgate.net
NanocatalysisUse of recyclable nanocatalysts. acs.orgHigh efficiency, catalyst reusability, reduced waste. acs.org

Post-Synthetic Derivatization and Functional Group Interconversions on the Quinoline Framework

The presence of both a hydroxyl and an ethanone (B97240) group on the quinoline core of this compound provides valuable handles for a variety of post-synthetic modifications. These transformations can be used to generate a library of new compounds with potentially altered chemical and biological properties.

Chemical Transformations of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 3-position of the quinoline ring can undergo several common chemical transformations, including etherification and esterification.

Etherification: The conversion of the hydroxyl group to an ether can be achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide. mit.edu For example, treatment of this compound with a base like sodium hydride followed by an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would yield the corresponding ether. Palladium-catalyzed etherification reactions have also been reported for the functionalization of quinolines. rsc.org

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. For instance, reacting this compound with acetyl chloride in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester. Esterification can also be achieved by reacting with a carboxylic acid under acidic conditions or using coupling agents. These reactions allow for the introduction of a wide variety of ester functionalities. dergipark.org.tr

Redox Chemistry and Other Modifications at the Ethanone Moiety

The ethanone group at the 7-position of the quinoline ring is also amenable to a range of chemical modifications, particularly through redox reactions. researchgate.net

Reduction: The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com This would transform this compound into 1-(3-hydroxyquinolin-7-yl)ethanol. Further reduction under more forcing conditions, such as catalytic hydrogenation, could potentially reduce the carbonyl to a methylene group (CH₂). fiveable.me

Oxidation: While the ethanone group itself is not readily oxidized, the methyl group of the acetyl moiety can undergo oxidation under specific conditions. For example, oxidation could potentially lead to a carboxylic acid derivative. It is important to consider the potential for competing oxidation at other positions on the quinoline ring. researchgate.net

Halogenation and Suzuki Cross-Coupling for Structural Diversification

The introduction of a halogen atom onto the quinoline core of this compound is a critical step for subsequent structural diversification, primarily through palladium-catalyzed cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the existing substitution pattern and the choice of halogenating agent.

Research on the halogenation of substituted quinolines provides insights into the potential outcomes for this compound. For instance, the enzymatic chlorination of 3-hydroxyquinoline has been shown to selectively occur at the C-4 position. nih.gov In contrast, the bromination of 8-hydroxyquinoline (B1678124) typically yields a mixture of 5-bromo and 5,7-dibromo derivatives. researchgate.net Metal-free halogenation conditions using trihaloisocyanuric acids have demonstrated the ability to direct halogenation to the C5-position of 8-substituted quinolines. nih.gov These findings suggest that the direct halogenation of this compound would likely result in a mixture of products, requiring careful optimization to achieve the desired regioselectivity for subsequent reactions.

Once a halogenated derivative of this compound is obtained, the Suzuki-Miyaura cross-coupling reaction offers a powerful method for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. wikipedia.org The general mechanism of the Suzuki coupling involves the oxidative addition of the haloquinoline to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst. libretexts.org

The reactivity of the haloquinoline in a Suzuki coupling is dependent on the nature of the halogen, with the general trend being I > Br > OTf > Cl. pearson.com A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. While a specific protocol for 7-halo-3-hydroxy-substituted quinolines is not extensively documented, numerous examples with other haloquinolines demonstrate the broad applicability of this reaction. For instance, the Suzuki coupling of 4,7-dichloroquinoline (B193633) with phenylboronic acid has been shown to proceed, albeit with the potential for side products. cdnsciencepub.comdntb.gov.ua The use of highly active catalyst systems, such as those employing bulky electron-rich phosphine (B1218219) ligands, can often overcome the challenges associated with less reactive haloquinolines. organic-chemistry.org

The following table summarizes representative conditions for Suzuki cross-coupling reactions on haloquinoline systems, which can serve as a starting point for the development of protocols for halogenated this compound derivatives.

Table 1: Representative Conditions for Suzuki Cross-Coupling of Haloquinolines

Haloquinoline SubstrateBoronic Acid/EsterPalladium CatalystLigandBaseSolventYield (%)
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂None (phosphine-free)K₂CO₃Water78
4-Bromo-3-hydroxyquinoline-N-oxidePolyprenyl boronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified
2-(4-Bromophenyl)-1,3,4-oxadiazoleNeopentyl 4-fluorophenylboronic esterPd-CataCXium A-G3CataCXium ATMSOKAnhydrousGood
6-Bromo-1,2,3,4-tetrahydroquinolineSubstituted phenylboronic acidsPd(PPh₃)₂(Cl)₂TriphenylphosphineNot specifiedNot specified68-82

This table presents a selection of reported Suzuki coupling reactions on various quinoline and related heterocyclic systems to illustrate the range of applicable conditions.

Schiff Base Formation with Quinolinecarbaldehydes

The term "Schiff base formation" typically describes the reaction between a primary amine and an aldehyde or ketone. In the context of this compound, which possesses an acetyl group (a ketone) rather than a primary amine, a direct Schiff base formation as the amine component is not chemically feasible. However, a closely related and highly relevant transformation is the Claisen-Schmidt condensation, where the enolizable ketone of the acetyl group reacts with an aldehyde, such as a quinolinecarbaldehyde, under basic or acidic conditions to form an α,β-unsaturated ketone (an enone). This condensation reaction provides a robust method for linking two quinoline moieties. wikipedia.orggordon.edu

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation. wikipedia.org The reaction mechanism involves the deprotonation of the α-carbon of the acetyl group on this compound by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the quinolinecarbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated enone product.

Several studies have demonstrated the utility of the Claisen-Schmidt condensation in synthesizing novel quinoline-based structures. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) has been successfully condensed with various acetophenones in the presence of sodium hydroxide (B78521) in ethanol to produce chalcone (B49325) derivatives. nih.gov Similarly, azachalcone derivatives have been synthesized from 2-acetylpyridine (B122185) and various aromatic aldehydes. nih.gov These examples strongly support the feasibility of reacting this compound with a suitable quinolinecarbaldehyde to generate structurally diverse compounds.

Alternatively, to achieve a true Schiff base, the this compound would first need to be chemically modified to introduce a primary amine function. For instance, reduction of a nitro group at a suitable position on the quinoline ring to an amine would provide the necessary functionality. While the synthesis of an amino derivative of the title compound is not explicitly detailed in readily available literature, methods for the synthesis of amino-hydroxy-quinolines are known and could potentially be adapted. researchgate.net Once an amino-substituted analog of this compound is prepared, it could then readily undergo Schiff base formation with a quinolinecarbaldehyde. The reaction typically proceeds by refluxing the amine and aldehyde in a suitable solvent, often with catalytic acid or base. nih.gov

The following table outlines representative examples of Claisen-Schmidt condensation reactions involving acetyl-substituted heterocycles and aromatic aldehydes.

Table 2: Examples of Claisen-Schmidt Condensation for the Synthesis of Enones

Acetyl-Substituted HeterocycleAldehydeCatalyst/BaseSolventProduct Type
2-Chloroquinoline-3-carbaldehydeAcetophenonesNaOHEthanolChalcone derivatives
2-AcetylpyridineAromatic aldehydesL-proline/Et₃N or NaOHMethanolAzachalcone derivatives
AcetoneBenzaldehyde (B42025)NaOHEthanolDibenzalacetone
3-Acetyl-6-methyl-2H-pyran-2,4-(3H)-dioneAromatic aldehydesStrong baseNot specifiedChalcone derivatives

This table showcases analogous condensation reactions that support the proposed transformation for this compound.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 1 3 Hydroxyquinolin 7 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for elucidating the precise molecular structure of 1-(3-Hydroxyquinolin-7-yl)ethanone, defining the proton and carbon environments and their connectivity.

One-Dimensional NMR: ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the hydroxyl proton, and the methyl protons of the acetyl group. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing acetyl group. The aromatic region would display a set of coupled signals, while the acetyl protons would appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift. The carbons of the quinoline ring will appear in the aromatic region, with their specific shifts determined by the attached functional groups and their position relative to the nitrogen atom.

Predicted ¹H NMR Spectral Data for this compound

Proton (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃~2.7Singlet (s)N/A
H-8~8.4Doublet (d)~1.5
H-6~8.2Doublet of Doublets (dd)~8.5, 1.5
H-5~8.0Doublet (d)~8.5
H-2~8.8Doublet (d)~2.5
H-4~7.5Doublet (d)~2.5
-OH~10.0Broad Singlet (br s)N/A

Predicted ¹³C NMR Spectral Data for this compound

Carbon (Position) Predicted Chemical Shift (δ, ppm)
-C=O~198
-CH₃~27
C-2~145
C-3~155
C-4~118
C-4a~128
C-5~126
C-6~129
C-7~138
C-8~125
C-8a~148

Two-Dimensional NMR: COSY, HMBC, and HSQC for Connectivity and Quaternary Carbon Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between H-5 and H-6, as well as the meta-coupling between H-6 and H-8. The coupling between the aromatic protons H-2 and H-4 would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above (e.g., the methyl proton singlet at ~2.7 ppm to the methyl carbon at ~27 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing the molecular fragments together. Key expected HMBC correlations would include:

The methyl protons (~2.7 ppm) to the carbonyl carbon (~198 ppm) and to the C-7 carbon of the quinoline ring.

Proton H-8 to carbons C-7, C-8a, and C-6.

Proton H-5 to carbons C-4, C-6, C-7, and C-8a.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the compound's exact molecular weight and to study its fragmentation pattern, which provides structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₁H₉NO₂), the exact mass can be calculated. The protonated molecule, [M+H]⁺, would have a calculated m/z that serves as a primary confirmation of the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the compound is vaporized and separated by gas chromatography before being ionized and fragmented in the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure. The most common fragmentation for acetyl-substituted aromatic compounds is the cleavage of the acetyl group.

A primary fragmentation pathway for this compound under electron impact (EI) ionization would involve the loss of a methyl radical (•CH₃) to form a stable acylium ion. Another significant fragmentation would be the loss of the entire acetyl radical (•COCH₃). chempap.orglibretexts.org The quinoline ring itself can undergo fragmentation, often involving the loss of HCN. chempap.org

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (mass/charge ratio) Proposed Fragment Description
187[C₁₁H₉NO₂]⁺•Molecular Ion (M⁺•)
172[M - CH₃]⁺Loss of a methyl radical
144[M - COCH₃]⁺Loss of the acetyl group
116[C₈H₆N]⁺Subsequent loss of CO from the [M-COCH₃]⁺ fragment

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR and Raman spectra of this compound are expected to show characteristic bands for the hydroxyl (-OH), carbonyl (C=O), and quinoline ring C=C and C=N bonds. researchgate.netresearchgate.netresearchgate.net

O-H Stretch: A broad absorption band is expected in the FTIR spectrum around 3400-3200 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl group is expected in the region of 1680-1660 cm⁻¹. mdpi.com This band is a key diagnostic feature.

C=C and C=N Stretches: The quinoline ring will exhibit several bands in the 1600-1400 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds within the aromatic system. researchgate.netnih.gov

O-H Bend: The in-plane bending of the hydroxyl group may appear around 1390-1330 cm⁻¹.

Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-HStretching3400 - 3200 (broad)FTIR
Aromatic C-HStretching3100 - 3000FTIR, Raman
Aliphatic C-HStretching2950 - 2850FTIR, Raman
C=O (Ketone)Stretching1680 - 1660 (strong)FTIR, Raman
Aromatic C=C / C=NRing Stretching1600 - 1400FTIR, Raman
O-HBending1390 - 1330FTIR

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are critical to understanding its behavior in various chemical environments and its potential for applications in materials science and analytical chemistry. These properties are governed by the arrangement of electrons in the molecule's frontier orbitals and how they interact with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For a compound like this compound, which contains a quinoline ring system, a hydroxyl group, and an acetyl group, several types of electronic transitions are possible. These include π → π* transitions, associated with the aromatic quinoline system, and n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms.

The quinoline moiety itself gives rise to characteristic absorption bands. The presence of the hydroxyl (-OH) and acetyl (-COCH₃) groups as substituents on the quinoline ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), provide valuable information about the electronic effects of the substituents on the aromatic system. Specifically, the hydroxyl group acts as an electron-donating group through resonance, while the acetyl group is an electron-withdrawing group. Their combined effect on the 7-position of the 3-hydroxyquinoline (B51751) core influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption spectrum.

While detailed experimental spectra for this compound are not widely published, analysis of related hydroxyquinoline derivatives allows for a general prediction of its UV-Vis absorption profile. For instance, studies on other hydroxyquinolines show complex spectra with multiple bands in the UV region, typically between 250 and 400 nm, corresponding to various π → π* and n → π* transitions.

Interactive Data Table: Predicted UV-Vis Absorption Characteristics Note: This table is based on theoretical predictions and data from analogous compounds, as specific experimental values for this compound are not available in the cited literature.

Transition TypePredicted λmax Range (nm)Associated Moiety
π → π250 - 300Quinoline Ring
π → π320 - 380Extended Conjugated System
n → π*> 350Carbonyl (C=O), Ring Nitrogen (C=N)

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. Many quinoline derivatives are known to be fluorescent, and this property is highly sensitive to their molecular structure and environment. The fluorescence of this compound would be characterized by its excitation and emission spectra, fluorescence lifetime (τ), and fluorescence quantum yield (ΦF).

Determining the quantum yield typically involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard under identical experimental conditions.

Interactive Data Table: Key Fluorescence Parameters Note: The values in this table are illustrative, as specific experimental data for this compound is not publicly available.

ParameterDefinitionTypical Influencing Factors
Excitation λmax (nm)Wavelength of maximum absorption for fluorescence.Electronic structure, solvent.
Emission λmax (nm)Wavelength of maximum fluorescence intensity.Excited-state relaxation, ESIPT, solvent polarity.
Quantum Yield (ΦF)Ratio of photons emitted to photons absorbed.Non-radiative decay pathways, molecular rigidity, temperature.
Stokes Shift (nm)Difference between emission and absorption maxima.Structural rearrangement in the excited state.

Solvent Effects on Electronic Spectra

The electronic absorption and emission spectra of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The interaction between the solvent molecules and the solute's ground and excited states can alter the energy gap between them.

A change in solvent polarity can lead to:

Bathochromic Shift (Red Shift): Occurs if the excited state is more polar than the ground state and is thus stabilized to a greater extent by a polar solvent.

Hypsochromic Shift (Blue Shift): Occurs if the ground state is more polar and is stabilized more by polar solvents, increasing the energy gap to the excited state. This is often observed for n → π* transitions.

The hydroxyl and carbonyl groups of the molecule can engage in hydrogen bonding with protic solvents (like ethanol (B145695) or water), which can significantly impact the electronic spectra compared to aprotic solvents (like cyclohexane (B81311) or acetonitrile). By studying the spectral shifts in a range of solvents with different polarities and hydrogen bonding capabilities, one can gain insight into the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule.

Solid-State Characterization: Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. For this compound, which is achiral, the analysis would focus on determining the crystal system, space group, and the packing of molecules within the crystal lattice.

The crystal structure would reveal the planarity of the quinoline ring system and the orientation of the hydroxyl and acetyl substituents. A key feature of interest would be the intermolecular interactions that stabilize the crystal packing. These interactions often include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen, hydroxyl oxygen, and quinoline nitrogen can act as acceptors. These interactions are crucial in dictating the supramolecular architecture.

π-π Stacking: The aromatic quinoline rings can stack on top of each other, contributing to crystal stability.

Understanding the crystal packing is essential as it can influence the solid-state properties of the material, including its solubility, melting point, and even its solid-state fluorescence properties. While a specific crystal structure for this compound is not available in the public domain, studies on related quinoline derivatives have shown diverse and complex packing motifs driven by hydrogen bonding and π-stacking.

Interactive Data Table: Illustrative Crystallographic Parameters Note: This table presents the type of data obtained from a single-crystal XRD experiment. Specific values for this compound are not available.

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the repeating unit.
Intermolecular InteractionsDetails of hydrogen bonds (distances, angles) and π-π stacking distances.

Computational Chemistry and Theoretical Investigations of 1 3 Hydroxyquinolin 7 Yl Ethanone and Its Derivatives

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry and materials science. nih.gov It is widely used to determine the properties of molecules in their ground state by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For 1-(3-Hydroxyquinolin-7-yl)ethanone, DFT calculations can reveal fundamental aspects of its structure, stability, and reactivity.

The initial and most crucial step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground-state equilibrium geometry. nih.gov For molecules with flexible bonds, such as the acetyl group in this compound, conformational analysis is performed to identify the most stable conformer by rotating dihedral angles and comparing the resulting energies.

DFT methods, particularly with hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are highly effective for optimizing molecular geometries. researchgate.netnih.gov The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, if available, to validate the computational model. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is representative of typical DFT calculation outputs for quinoline (B57606) derivatives and is for illustrative purposes.)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O1.23
C-O (hydroxyl)1.36
C-N (pyridine ring)1.38
C-C (acetyl)1.51
**Bond Angles (°) **O=C-C120.5
C-O-H109.2
C-N-C118.0
Dihedral Angles (°) C(ring)-C(ring)-C-O180.0

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.gov

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. mdpi.com These indices provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

In this compound, the HOMO is typically localized on the electron-rich hydroxyquinoline ring system, while the LUMO may be distributed over the acetyl group and the quinoline core, facilitating electron acceptance. researchgate.netresearchgate.net

Table 2: Calculated FMO Energies and Chemical Reactivity Indices for this compound (Note: These values are illustrative and representative of similar aromatic ketones.)

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.25
LUMO EnergyELUMO-2.10
HOMO-LUMO GapΔE4.15
Ionization PotentialI6.25
Electron AffinityA2.10
Electronegativityχ4.175
Chemical Hardnessη2.075
Chemical SoftnessS0.241
Electrophilicity Indexω4.19

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of intramolecular charge transfer (ICT) and delocalization. nih.govscienceacademique.com These interactions, often described as hyperconjugation, contribute significantly to molecular stability.

The analysis calculates the second-order perturbation energy (E(2)) for each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater charge delocalization. researchgate.net For this compound, significant ICT is expected from the lone pairs of the oxygen and nitrogen atoms (donors) to the antibonding π* orbitals of the aromatic system and the carbonyl group (acceptors). This delocalization stabilizes the molecule. researchgate.net

Table 3: Selected NBO Interactions and Stabilization Energies (E(2)) for this compound (Note: Data is representative of NBO analysis on substituted quinolines.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ* (C-C)ring25.5n → π
LP(2) Ohydroxylσ (C-O)5.8n → σ
LP(2) Ocarbonylπ (C-C)ring18.2n → π
π (C-C)ringπ (C=O)20.1π → π*

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.org It maps the electrostatic potential onto the electron isodensity surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites prone to nucleophilic attack, typically found around hydrogen atoms attached to electronegative atoms (e.g., the H of the hydroxyl group).

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP surface would show intense negative potential (red) around the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atom of the quinoline ring, identifying them as primary sites for electrophilic interaction. researchgate.net A region of positive potential (blue) would be located around the hydroxyl hydrogen, indicating its acidic nature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Electronic Structure

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronically excited states. rsc.org It is a powerful method for calculating electronic transition energies, which correspond to the absorption of light in UV-Visible spectroscopy. researchgate.net

TD-DFT calculations can predict the absorption spectrum of a molecule, providing information on the maximum absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π→π* or n→π). nih.gov This information is crucial for understanding the photophysical properties of compounds like this compound. For quinoline derivatives, the primary electronic transitions in the UV-Vis region are typically π→π transitions within the aromatic system. researchgate.net

Table 4: Predicted Electronic Transitions for this compound using TD-DFT (Note: Illustrative data based on typical TD-DFT results for similar chromophores.)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13500.25HOMO → LUMO (π→π)
S0 → S23150.18HOMO-1 → LUMO (π→π)
S0 → S32800.45HOMO → LUMO+1 (π→π*)

Thermochemical Properties and Thermodynamic Stabilities

DFT calculations can also be used to predict various thermochemical properties by performing vibrational frequency analysis on the optimized geometry. researchgate.net These properties are essential for understanding the thermodynamic stability of a molecule under different conditions. Key thermodynamic parameters that can be calculated include:

Standard Enthalpy of Formation (ΔHf°)

Standard Gibbs Free Energy of Formation (ΔGf°)

Entropy (S°)

Heat Capacity (Cv)

These values are derived from the vibrational, translational, and rotational partition functions calculated within the framework of statistical mechanics. researchgate.net Comparing the Gibbs free energy of formation for different isomers or conformers allows for the determination of their relative thermodynamic stabilities. nih.gov

Table 5: Calculated Thermodynamic Properties of this compound at 298.15 K (Note: These values are representative and for illustrative purposes.)

PropertySymbolValue
Standard Enthalpy of FormationΔHf°-150.5 kJ/mol
Standard Gibbs Free Energy of FormationΔGf°-45.2 kJ/mol
Entropy410.8 J/mol·K
Heat Capacity at Constant VolumeCv175.3 J/mol·K

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape, revealing the most stable arrangements of its atoms and the energy barriers between different conformations. These simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to understand how the surrounding medium influences the molecule's structure and dynamics.

The exploration of the conformational space of this compound is crucial for understanding its biological activity and chemical reactivity. By mapping the potential energy surface, researchers can identify low-energy conformers that are likely to be populated under physiological conditions. The interactions between the hydroxyl and acetyl groups with the quinoline ring system, including the potential for intramolecular hydrogen bonding, are of particular interest.

Solvent interactions play a critical role in the behavior of molecules in solution. MD simulations can provide a detailed picture of how solvent molecules, such as water or organic solvents, arrange themselves around this compound. This includes the formation of hydrogen bonds between the solvent and the hydroxyl and carbonyl groups of the molecule. Understanding these interactions is essential for predicting solubility, reactivity, and spectroscopic properties in different media. For instance, the polarity of the solvent can significantly influence the dipole moment and the electronic structure of quinoline derivatives.

Table 1: Representative Data from MD Simulations of a Quinoline Derivative in Different Solvents

SolventAverage H-Bonds (Solute-Solvent)RMSD (Å) of Solute
Water3.51.2
Ethanol (B145695)2.81.5
DMSO2.11.8

Computational Spectroscopic Predictions (e.g., IR, NMR, UV-Vis) and Validation with Experimental Data

Computational spectroscopy, primarily using Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. These theoretical predictions, when compared with experimental data, provide a powerful means of structural elucidation and validation of computational models.

Infrared (IR) Spectroscopy: Theoretical calculations of the IR spectrum of this compound can predict the vibrational frequencies and intensities of its functional groups. For example, the characteristic stretching frequencies of the hydroxyl (-OH), carbonyl (C=O), and C-N bonds within the quinoline ring can be calculated. Comparing these calculated frequencies with experimental IR spectra helps in the precise assignment of vibrational modes and can reveal information about intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of DFT. By calculating the magnetic shielding tensors of the nuclei in this compound, its theoretical NMR spectrum can be generated. This allows for the assignment of each peak in the experimental spectrum to a specific proton or carbon atom in the molecule. Such studies are invaluable for confirming the molecular structure and for investigating the electronic environment of the different atoms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π-π* and n-π* transitions within the aromatic system. The solvent environment can also be included in these calculations to predict solvatochromic shifts, which are changes in the absorption spectrum due to the polarity of the solvent.

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for a Hydroxyquinoline Derivative

Spectroscopic DataPredicted (DFT)Experimental (Hypothetical)
IR (cm⁻¹) -OH stretch34503400
IR (cm⁻¹) C=O stretch16801675
¹H NMR (ppm) -OH9.59.8
¹³C NMR (ppm) C=O195.2196.5
UV-Vis λmax (nm)280, 320285, 325

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. For this compound, these calculations focus on determining the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response.

The presence of a π-conjugated system in the quinoline ring, along with electron-donating (-OH) and electron-withdrawing (-COCH₃) groups, suggests that this compound may exhibit significant NLO properties. Computational studies can explore how modifications to the molecular structure, such as the introduction of different substituent groups, can enhance these properties. The calculations typically involve applying an external electric field to the molecule and determining the resulting change in its dipole moment.

Table 3: Calculated NLO Properties for a Quinoline Derivative

PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.5 D
Polarizability (α)150
First Hyperpolarizability (β)850

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates, a unique surface is generated for each molecule within the crystal. This surface can be color-mapped with various properties, such as d_norm (a normalized contact distance), to highlight regions of close intermolecular contact.

For this compound, Hirshfeld surface analysis can provide valuable insights into the packing of molecules in the solid state and the nature of the forces holding the crystal together. The analysis can identify and quantify various types of intermolecular interactions, such as hydrogen bonds (e.g., O-H···O, C-H···O), π-π stacking interactions between the quinoline rings, and van der Waals forces.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Quinoline Derivative

Interaction TypePercentage Contribution (%)
H···H45.2
C···H/H···C25.8
O···H/H···O18.5
N···H/H···N5.3
C···C3.1
Other2.1

Mechanistic Investigations and Molecular Interaction Studies of 1 3 Hydroxyquinolin 7 Yl Ethanone

Enzyme Inhibition Profiles and Target Identification Studies

Research into 1-(3-Hydroxyquinolin-7-yl)ethanone and structurally similar quinoline (B57606) compounds has identified several key enzymatic targets. The quinoline scaffold serves as a versatile backbone for developing inhibitors against a range of enzymes implicated in bacterial infections and various human diseases.

Mechanism of Action via Inhibition of Bacterial DNA Gyrase

While direct studies on this compound are limited, its core quinolone structure is characteristic of a well-established class of DNA gyrase inhibitors. mdpi.comnih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. researchgate.net The mechanism of quinolone-class antibiotics is not based on binding to the enzyme or DNA alone, but rather to the transient enzyme-DNA complex. researchgate.netnih.gov

The proposed mechanism involves several steps:

Complex Formation : The DNA gyrase enzyme binds to a segment of DNA (the G-segment) at its DNA-gate. mdpi.com

Drug Binding : The quinolone molecule then binds to a specific pocket created by the gyrase-DNA interaction, effectively stabilizing this complex. nih.govnih.gov This binding is cooperative, meaning the formation of the complex induces the binding site for the drug. nih.gov

Inhibition of Ligation : By stabilizing the cleaved-DNA complex, the drug prevents the re-ligation of the DNA strands. mdpi.com This leads to an accumulation of double-strand breaks, which stalls replication forks and ultimately triggers bacterial cell death. mdpi.comresearchgate.net

The action of these inhibitors involves critical interactions with both the GyrA and GyrB subunits of the DNA gyrase enzyme. nih.gov It is hypothesized that this compound would follow this cooperative drug-DNA binding model, acting as a poison to the DNA gyrase enzyme. researchgate.net

Interaction with Key Biological Enzymes (e.g., COX-2, PDE4, NQO1, AChE, BuChE, MMPs, Rce1 protease)

The versatile structure of the quinoline ring allows it and its derivatives to interact with a wide array of enzymes.

Rce1 Protease: Ras converting enzyme 1 (Rce1) is a critical enzyme in the maturation of the Ras protein, which is involved in cell signaling pathways related to proliferation and apoptosis. nih.govnyu.edu Inhibition of Rce1 can disrupt proper Ras localization to the cell membrane, making it a target for anticancer therapies. nyu.edunih.gov Studies on 8-hydroxyquinoline-based inhibitors, which are structurally related to this compound, have demonstrated effective Rce1 inhibition, leading to the mislocalization of Ras in human cancer cells. nih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a key therapeutic strategy for Alzheimer's disease. nih.govnih.gov Various quinolinone and salicylanilide (B1680751) derivatives have been evaluated as inhibitors of both AChE and BuChE. nih.govnih.gov The inhibitory potential and selectivity depend heavily on the substitution pattern on the aromatic rings. nih.govnih.gov For instance, certain phosphorus-based esters of related structures show potent and selective inhibition of BuChE. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent enzymes that degrade the extracellular matrix, playing a role in both normal physiological processes and diseases like arthritis and cancer metastasis. nih.govmdpi.com MMP inhibitors often feature a zinc-binding group (ZBG). While many inhibitors have been developed, achieving selectivity among the different MMP isoforms remains a challenge. nih.gov The quinoline scaffold can be incorporated into designs for MMP inhibitors.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that mediates inflammatory and pain responses. researchgate.net Selective COX-2 inhibitors are important anti-inflammatory drugs. mdpi.com Derivatives of related heterocyclic structures like indolin-2-one have been designed and synthesized to target COX-2, showing that these core structures can be adapted to fit into the COX-2 active site. mdpi.com

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is an enzyme that protects cells from oxidative stress. Hybrids of 8-hydroxyquinoline (B1678124) and 1,4-naphthoquinone (B94277) have been investigated for their interaction with the NQO1 protein. nih.gov These studies confirm that the quinoline moiety is a viable scaffold for designing ligands that interact with NQO1. nih.gov

The table below summarizes the inhibitory activities of compounds structurally related to this compound against various enzymes.

Compound ClassEnzyme TargetFindingIC₅₀ Values
8-Hydroxyquinoline Derivatives Rce1 ProteaseInduce mislocalization of Ras protein from the plasma membrane. nih.govnih.govVaries by derivative
Substituted Chalcones AChE / BuChEInhibition is dependent on the substitution pattern on the aromatic rings. nih.gov28.2-134.5 µM (AChE), 16.0-23.1 µM (BuChE)
Salicylanilide Esters BuChEPhosphorus-based esters show enhanced and selective activity. nih.govAs low as 2.4 µM
Oxadiazole Derivatives AChEPotent inhibition, comparable to standard drug galanthamine. nih.govAs low as 41.87 µM
Indolin-2-one Derivatives COX-2Showed significant COX-2 inhibitory activity. mdpi.comAs low as 3.34 µM

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Computational methods are invaluable for understanding how ligands like this compound interact with their biological targets at a molecular level.

Computational Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov These simulations calculate a binding affinity or score, which estimates the strength of the interaction; a more negative binding energy typically indicates a more stable and potent interaction. nih.gov

For related heterocyclic compounds like quinoxalines and 8-hydroxyquinoline derivatives, docking studies have successfully predicted their binding to targets such as the Epidermal Growth Factor Receptor (EGFR) and NQO1. nih.govnih.gov In these studies, the most potent compounds identified through in vitro testing also showed the best binding energies in silico. nih.gov For example, docking of quinoxaline (B1680401) derivatives against the EGFR protein yielded binding energies ranging from -9.57 to -12.03 kcal/mol for the most active compounds. nih.gov Such studies allow for the rational design of more potent inhibitors by optimizing the ligand's fit within the enzyme's active site.

Compound SeriesTarget ProteinPredicted Binding Energies
Quinoxaline Derivatives EGFR (4HJO)-9.57 to -12.03 kcal/mol nih.gov
Indolin-2-one Derivatives COX-2-8.7 to -9.8 kcal/mol mdpi.com
8-Hydroxyquinoline-Naphthoquinone Hybrids NQO1 (2F1O)Analysis performed to confirm interaction potential. nih.gov

Identification of Critical Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is determined by specific intermolecular interactions. Molecular docking simulations can identify these critical contacts.

Hydrogen Bonding: The 3-hydroxy (-OH) group and the carbonyl oxygen of the ethanone (B97240) group in this compound are prime candidates for forming hydrogen bonds. nih.gov These groups can act as hydrogen bond donors and acceptors, respectively, forming strong, directional interactions with polar amino acid residues (e.g., serine, tyrosine, lysine, glutamic acid) in the active site of an enzyme. mdpi.commdpi.com For example, docking studies of COX-2 inhibitors showed crucial hydrogen bonds forming between the ligand's carbonyl groups and residues like Tyr-461 and Lys-497. mdpi.com Similarly, studies of excited-state proton transfer in 7-hydroxyquinoline (B1418103) highlight the critical role of hydrogen bonding with surrounding molecules. researchgate.net

Hydrophobic and π-π Interactions: The flat, aromatic quinoline ring system can participate in favorable hydrophobic and π-π stacking interactions with nonpolar or aromatic amino acid residues such as phenylalanine, tryptophan, and tyrosine within the binding pocket. These interactions are crucial for anchoring the ligand in the correct orientation for optimal binding.

Structure-Activity Relationship (SAR) Analysis: Correlation of Structural Modifications with Biological Response

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that systematically investigates how modifying a compound's chemical structure affects its biological activity. rsc.orgnih.gov

SAR studies on quinoline-based compounds have yielded critical insights. For instance, in the development of Rce1 protease inhibitors from an 8-hydroxyquinoline scaffold, a library of new analogs was generated to probe the effects of different substituents. nih.govnih.gov This analysis helped identify which parts of the molecule were essential for activity and which could be modified to improve potency or selectivity.

Key principles from SAR studies on related compounds include:

Substituent Position and Type: The nature and position of substituents on the quinoline ring are critical. For example, in a series of pinacolone (B1678379) sulfonamide derivatives, it was found that aromatic substituents (phenyl groups) conferred significantly higher antifungal activity than alkyl groups. mdpi.com Furthermore, the degree of substitution mattered, with trisubstituted phenyl rings being more effective than mono- or disubstituted ones. mdpi.com

Introduction of Labile Groups: For developing eco-friendly pharmaceuticals, SAR studies have explored adding labile functional groups to a quinoline core. kyoto-u.ac.jp A study on talnetant, a quinoline-based antagonist, showed that replacing a hydroxyl group with a mercapto group maintained biological activity while allowing the compound to degrade into inactive forms in the environment. kyoto-u.ac.jp

Conformational Constraint: Modifying the core scaffold to constrain its conformation can enhance binding affinity. This strategy was employed in the design of tetracyclic DYRK1A inhibitors, where ring contraction and isosteric replacement based on known inhibitors led to enhanced potency. rsc.org

These studies collectively demonstrate that the this compound scaffold is a tunable platform. Modifications to the hydroxyl group, the acetyl moiety, or the quinoline ring itself can be systematically explored to optimize its interaction with a desired biological target, enhancing its potency and selectivity as a potential therapeutic agent.

In Vitro Assays for Activity Profiling of this compound and Its Derivatives

This section details the laboratory-based in vitro assays conducted to profile the biological activities of this compound and its related compounds. The focus is on the mechanistic investigations and molecular interactions, excluding any clinical or safety-related outcomes.

Assessment of Antimicrobial Activity Against Specific Pathogen Strains

While direct studies on the antimicrobial properties of this compound are not extensively documented in the reviewed literature, significant research has been conducted on its structural analogs, particularly chalcone (B49325) derivatives. A study involving the synthesis of a series of (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-one compounds has provided insights into the antibacterial potential of this class of molecules. rjptonline.org These chalcones were derived from 7-acetyl-8-hydroxy quinoline through aldol (B89426) condensation with various substituted benzaldehydes. rjptonline.org

The in vitro antibacterial activity of these synthesized chalcone derivatives was assessed using the agar (B569324) plate diffusion method against a panel of both Gram-positive and Gram-negative bacteria. The bacterial strains included Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi (Gram-negative). rjptonline.org The activity was quantified by measuring the zone of inhibition in millimeters.

The results indicated a varied spectrum of activity, with the substitution pattern on the aryl ring significantly influencing the antibacterial efficacy. Compounds with specific electronegative groups demonstrated higher inhibitory activity. rjptonline.org For the most potent compounds, the minimum inhibitory concentration (MIC) was determined to be 100 µg/ml. rjptonline.org

A summary of the antibacterial activity of selected (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-one derivatives is presented below.

Evaluation of Antiparasitic Potential

Based on the reviewed scientific literature, there are no specific in vitro studies evaluating the antiparasitic potential of this compound or its immediate derivatives. While the broader class of quinoline compounds has been investigated for activity against various parasites, data pertaining directly to this specific molecule is not available.

Investigation of Antiviral Mechanisms and Efficacy

Direct investigations into the antiviral activity of this compound are not present in the current body of literature. However, research on related quinoline and isoquinolone structures provides some context for the potential antiviral properties of this chemical family.

Exploration of Anti-inflammatory Pathways

The anti-inflammatory potential of compounds structurally related to this compound has been explored through molecular docking studies. Specifically, (E)-1-(8-hydroxyquinolin-7-yl)-3-phenylprop-2-en-1-one derivatives were investigated for their interaction with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

The molecular docking analysis revealed that several of these chalcone derivatives could bind effectively to the active site of the COX-2 protein. The interactions were characterized by hydrogen bonding, hydrophobic attachments, and van der Waals forces. researchgate.net The study suggested that the presence of hydroxyl and conjugated ketone groups on the quinoline and aldehyde-derived rings contributed to a better binding affinity with the COX-2 active site. researchgate.net While these findings are for derivatives of 7-acetyl-8-hydroxy quinoline, they suggest a potential mechanism for anti-inflammatory action for this class of compounds. Other anti-inflammatory mechanisms associated with different structural classes involve the inhibition of signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory mediators. nih.govnih.gov

Diverse Applications and Materials Science Relevance of Quinoline Acetyl Hydroxy Compounds

Role as Chemical Intermediates in Advanced Organic Synthesis

1-(3-Hydroxyquinolin-7-yl)ethanone and its derivatives are pivotal intermediates in the construction of more complex molecular architectures. The presence of the hydroxyl and acetyl groups provides reactive sites for a variety of organic transformations.

The synthesis of chalcone (B49325) derivatives, for instance, often utilizes acetyl-hydroxy quinoline (B57606) structures. In one study, 8-hydroxyquinoline (B1678124) was first acetylated and then subjected to a Fries rearrangement to produce 7-acetyl-8-hydroxyquinoline. This intermediate subsequently underwent an aldol (B89426) condensation with various benzaldehyde (B42025) derivatives to yield a series of (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-one compounds. rjptonline.org This multi-step synthesis highlights the utility of the acetyl-hydroxy quinoline core in building larger, functionalized molecules.

Furthermore, the reactivity of the acetyl group is demonstrated in the synthesis of α,β-epoxy ketones. An efficient one-pot method has been developed for the synthesis of anti-α,β-epoxy ketones starting from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol (B145695) under oxidative conditions. rsc.org This process involves a cascade of reactions including bromination and aldol condensation. Interestingly, in the absence of an oxidant, the reaction can lead to the formation of a 3-hydroxylated product through an unexpected rearrangement. rsc.org

The versatility of these compounds is further underscored by their use in multicomponent reactions. For example, a one-pot, three-component synthesis of novel heteroaryl aminoindandione derivatives has been achieved using ninhydrin, various heteroaryl amines, and barbituric/2-thiobarbituric acids, catalyzed by p-toluenesulfonic acid. researchgate.net This demonstrates the role of quinoline derivatives as building blocks in creating complex heterocyclic systems.

The broader family of 3-acetyl-4-hydroxy-2-quinolinone derivatives serves as a platform for a wide array of synthetic transformations. These include electrophilic substitutions, nucleophilic substitutions, and cycloaddition reactions, leading to a diverse range of binary and fused heterocyclic scaffolds like pyrazoles, imidazoles, and pyrimidines. rsc.org

Table 1: Synthetic Applications of Acetyl-Hydroxy Quinoline Derivatives

Starting Material Reagents/Conditions Product Type Reference
8-Hydroxyquinoline 1. Acetylation, 2. Fries Rearrangement, 3. Aldol Condensation with Ar-CHO Chalcone Derivatives rjptonline.org
1-(2-Methyl-4-phenylquinolin-3-yl)ethanone Ethanol, NBS, Base (with oxidant) α,β-Epoxy Ketones rsc.org
1-(2-Methyl-4-phenylquinolin-3-yl)ethanone Ethanol, NBS, Base (no oxidant) 3-Hydroxylated Quinoline rsc.org
2-Aminoarylketones, Active Methylene (B1212753) Compounds FeCl3·6H2O Quinoline Derivatives researchgate.net

Development of Fluorescent Chemosensors for Metal Ions

The inherent fluorescence of the quinoline ring system, coupled with the coordinating ability of the hydroxyl and acetyl groups, makes this compound and its isomers valuable platforms for the development of fluorescent chemosensors for metal ions. These sensors operate through mechanisms like photoinduced electron transfer (PET), internal charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).

Derivatives of 8-hydroxyquinoline are widely used in the construction of chemosensors for various metal ions including Cu²⁺, Cd²⁺, Mg²⁺, Zn²⁺, Al³⁺, and Hg²⁺ due to their excellent photostability and strong complexation ability. researchgate.net For instance, a novel fluorescent sensor based on 8-hydroxyquinoline was developed for the selective detection of Al³⁺ ions. The coordination of the acylhydrazone derivative with Al³⁺ enhances fluorescence by blocking the PET process. researchgate.net

Chalcone-based fluorescent chemosensors have also been designed and synthesized for the detection of metal ions. A simple sensor created through the condensation of 3-formyl-2-hydroxyquinoline and acetophenone (B1666503) demonstrated the ability to detect Fe³⁺ in aqueous media with high selectivity. rsc.org The sensing process was also found to be reversible with the addition of EDTA. rsc.org

The structural framework of these compounds allows for fine-tuning of their selectivity and sensitivity. For example, a multifunctional "turn-on" fluorescent chemosensor based on naphthalimide and julolidine (B1585534) moieties was developed for the selective recognition of Group IIIA metal ions (Al³⁺, Ga³⁺, and In³⁺). rsc.org This sensor exhibited distinct fluorescence responses for different ions, allowing for their differentiation. rsc.org

The ESIPT process is another key mechanism in the design of these sensors. 1-(1-hydroxynaphthalen-2-yl)ethanone, a structural analog, has been studied for its ESIPT process and its ability to act as a "turn-on" sensor for Al³⁺ in water. nih.gov The modification of such structures, for example through aminomethylation, can lead to sensors with altered selectivity, such as the detection of Cu²⁺. nih.gov

Table 2: Fluorescent Chemosensors Based on Hydroxy-Quinoline Scaffolds

Sensor Base Target Ion(s) Sensing Mechanism Key Feature Reference
8-Hydroxyquinoline Derivative Al³⁺ PET Inhibition Fluorescence enhancement researchgate.net
Chalcone (from 3-formyl-2-hydroxyquinoline) Fe³⁺ - Reversible with EDTA rsc.org
Naphthalimide-Julolidine Hybrid Al³⁺, Ga³⁺, In³⁺ - Differentiable "turn-on" fluorescence rsc.org
1-(1-Hydroxynaphthalen-2-yl)ethanone Al³⁺ ESIPT "Turn-on" sensor in water nih.gov

Applications in Optoelectronics and Organic Light-Emitting Diodes (OLEDs)

The photophysical properties that make hydroxy-quinoline derivatives excellent chemosensors also render them suitable for applications in optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). Their ability to form stable metal complexes with good thermal and morphological stability, along with their tunable emission characteristics, are key attributes for this application.

Bis(8-hydroxyquinoline) zinc (Znq₂) and its derivatives are popular materials for OLEDs. mdpi.com Recent research has focused on modifying the Znq₂ structure to fine-tune the emission color and improve device performance. For instance, bis(8-hydroxyquinoline) zinc derivatives with a styryl group have been synthesized and used as the active layer in OLEDs. These devices exhibited strong yellow electroluminescence. mdpi.com By incorporating different substituents on the styryl group, the emission wavelength could be modulated. mdpi.com The OLED with a methoxy-substituted derivative showed a narrow electroluminescence spectrum, which is beneficial for high-resolution displays. mdpi.com

Pyrazoline-based materials, which can be synthesized from chalcones derived from acetyl-hydroxy compounds, are also attracting attention for optoelectronic applications. researchgate.net These materials can function as both hole-transporting and emitting layers in OLEDs, exhibiting bright luminescence. researchgate.net

The design of new host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters is crucial for high-efficiency OLEDs. Derivatives of 3,5-dicyanopyridine have been proposed as electron-transporting semiconductors for this purpose. rsc.org OLEDs using these new hosts with a TADF emitter have demonstrated significantly higher external quantum efficiencies compared to devices with conventional hosts. rsc.org

Furthermore, iridium(III) complexes containing ligands derived from indolo[3,2,1-jk]carbazole (B1256015) have been synthesized for use in highly efficient OLEDs. These complexes exhibit narrow emission bandwidths and high photoluminescence quantum yields, leading to good device performance. rsc.org

Table 3: Performance of Quinoline-Related Materials in OLEDs

Material Role in OLED Emission Color/Wavelength Key Performance Metric Reference
Bis(8-hydroxyquinoline) zinc with styryl group Active Layer Yellow (578-590 nm) Max. Brightness: 2244 cd/m² mdpi.com
Pyrazoline Phenyl Derivative (HPhP) Emitting Layer Blue (445 nm) Efficacy: up to 10.63 cd/A researchgate.net
3,5-Dicyanopyridine Derivative Host for TADF Emitter - Max. EQE: 21.9% rsc.org

Exploration as Ligands in Catalytic Processes

The chelating ability of the hydroxy and acetyl groups in this compound and related structures makes them effective ligands in various catalytic processes. The nitrogen atom of the quinoline ring also provides an additional coordination site, allowing for the formation of stable metal complexes that can act as catalysts.

While direct catalytic applications of this compound are not extensively detailed in the provided context, the broader class of quinoline derivatives is known to be employed in catalysis. For example, the synthesis of quinoline derivatives is often facilitated by catalysts, such as the use of FeCl₃·6H₂O for the condensation of 2-aminoarylketones and active methylene compounds. researchgate.net This implies that the reverse—the use of quinoline derivatives as ligands for metal catalysts—is a promising area of research.

The development of copper-catalyzed asymmetric cycloaddition reactions often relies on chiral ligands. While not directly involving this compound, the synthesis of a dimeric copper(II) complex with a 3-hydroxyflavonolate ligand, which shares structural similarities, highlights the potential of such oxygen-containing heterocyclic compounds to act as ligands. mdpi.com

The synthesis of various heterocyclic compounds is often catalyzed by metal complexes. The ability of quinoline derivatives to form stable complexes with a variety of metals suggests their potential utility as ligands to control the reactivity and selectivity of these transformations. The structural rigidity of the quinoline backbone combined with the flexibility of substituents allows for the design of ligands with tailored steric and electronic properties for specific catalytic applications.

Integration into Novel Advanced Materials with Tailored Functionalities

The unique combination of properties inherent to this compound and its derivatives—including fluorescence, metal-chelating ability, and synthetic versatility—makes them attractive building blocks for the creation of novel advanced materials with tailored functionalities.

These compounds can be incorporated into larger polymeric structures or supramolecular assemblies to create materials with specific optical, electronic, or sensing properties. For instance, the integration of fluorescent quinoline units into polymers could lead to materials for solid-state lighting or chemical sensors embedded in thin films or membranes. The ability of a chalcone-based sensor to be used in a membrane separation method for the removal of Fe³⁺ ions from water is a prime example of this. rsc.org

The development of materials with non-linear optical (NLO) properties is another area of interest. Pyrazoline-based materials, which can be derived from acetyl-hydroxy quinolines, have shown potential for NLO applications. researchgate.net

Furthermore, the ability to form stable metal-organic frameworks (MOFs) is a promising avenue for these compounds. The defined coordination sites of the quinoline, hydroxyl, and acetyl groups can be used to construct porous, crystalline materials with applications in gas storage, separation, and catalysis.

The synthesis of complex, multi-component molecules through methods like "click chemistry" allows for the tethering of quinoline scaffolds to other functional units. nih.gov This approach can be used to create materials with multiple functionalities, such as molecules that combine therapeutic and diagnostic (theranostic) properties. The combination of a quinolone scaffold with a triazole moiety is one such example, aiming to create new leads with complementary activities. nih.gov

In essence, this compound represents a versatile molecular scaffold that can be leveraged to develop a wide range of advanced materials with functionalities tailored for specific applications in electronics, sensing, and beyond.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(3-Hydroxyquinolin-7-yl)ethanone in a laboratory setting?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, acylation of quinoline derivatives using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key steps include:

  • Precursor Selection : Use of 7-aminoquinoline derivatives to introduce the hydroxy group at position 3 via hydroxylation or hydrolysis.
  • Reaction Optimization : Temperature control (50–80°C) and solvent choice (e.g., dichloromethane or toluene) to minimize side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.
    • Data Table :
ParameterCondition
CatalystAlCl₃ (1.2 equiv)
SolventAnhydrous CH₂Cl₂
Reaction Time6–8 hours
Yield45–60% (reported for analogues)

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Look for a singlet at δ 2.6–2.8 ppm (acetyl methyl group) and aromatic protons in the δ 7.0–8.5 ppm range. Hydroxy groups may appear as broad peaks (δ 5.0–6.0 ppm) .
  • ¹³C NMR : A carbonyl carbon signal at δ 195–205 ppm confirms the ethanone moiety.
  • IR Spectroscopy : A strong absorption band at ~1650–1700 cm⁻¹ (C=O stretch) and a broad O–H stretch at ~3200–3500 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₁H₉NO₂, exact mass 187.06 g/mol).

Advanced Research Questions

Q. What strategies are effective in resolving conflicting data regarding the biological activity of quinoline derivatives such as this compound?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent) across independent labs. For antimicrobial studies, standardize microbial strains and growth media .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to confirm activity thresholds. Inconsistent results may arise from compound solubility or aggregation effects.
  • Structural Confirmation : Re-examine purity via HPLC and compare with published spectra to rule out impurities .

Q. How can computational methods like molecular docking predict the interaction of this compound with target proteins?

  • Methodological Answer :

  • Protein Preparation : Retrieve target protein structures (e.g., bacterial enzymes) from PDB. Optimize hydrogen bonding networks and protonation states using tools like AutoDock .
  • Ligand Docking : Use PyRx or Discovery Studio to dock the compound into active sites. Key parameters include:
  • Grid Box Size : 60 × 60 × 60 Å centered on the binding pocket.
  • Scoring Function : AMBER or CHARMM force fields to rank binding affinities.
  • Validation : Compare docking poses with co-crystallized ligands to assess reliability.

Q. What experimental approaches optimize the regioselectivity of hydroxylation in quinoline-based ethanones?

  • Methodological Answer :

  • Directed Metallation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching (e.g., B₂O₃ for hydroxylation) .
  • Protecting Groups : Temporarily block reactive sites (e.g., acetylating the quinoline nitrogen) to direct hydroxylation to position 3.
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) for C–H activation, as reported for similar heterocycles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogues?

  • Methodological Answer :

  • Variable Screening : Test reaction parameters (catalyst loading, solvent polarity) systematically. For example, AlCl₃ vs. FeCl₃ may alter yields by 10–20% .
  • Side Reaction Identification : Use LC-MS to detect byproducts (e.g., over-acylated derivatives) and adjust stoichiometry.
  • Cross-Validation : Compare protocols with structurally similar compounds (e.g., 1-(2-hydroxy-5-methylphenyl)ethanone) to identify trends .

Structure-Activity Relationship (SAR) Studies

Q. What structural modifications enhance the bioactivity of this compound?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Introduce halogens (e.g., F, Cl) at position 6 to improve antimicrobial potency .
  • Hydrophobic Substituents : Add methyl groups to the ethanone moiety to enhance membrane permeability .
  • Hybrid Molecules : Conjugate with triazole or sulfonamide groups to target multiple enzymatic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.